叔丁基 4-(2,6-二氯嘧啶-4-基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

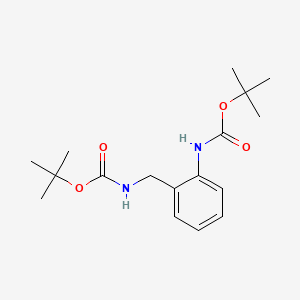

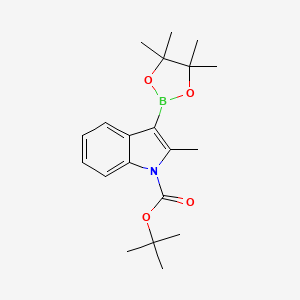

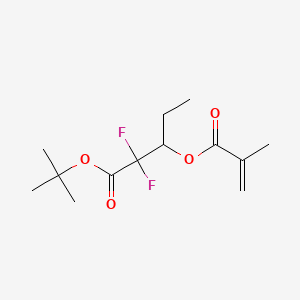

“tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H19Cl2N3O2 . It has a molecular weight of 332.23 . This compound is also known by its synonyms 1-Boc-4-(2,6-dichloro-4-pyrimidinyl)piperidine and 1-Piperidinecarboxylic acid, 4-(2,6-dichloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a safe, scalable process via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction has been used to synthesize tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate of novel antiarteriosclerotics .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-9(5-7-19)10-8-11(15)18-12(16)17-10/h8-9H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 332.23 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用

生物活性化合物中的中间体:相关化合物叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是合成克唑替尼和其他生物活性化合物的重要的中间体 (Kong 等人,2016).

小分子抗癌药:叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,一种相关化合物,是小分子抗癌药的重要中间体。其合成已针对高产率进行了优化 (Zhang 等人,2018).

脱氧胞苷激酶抑制剂:叔丁基 4-(4-氨基-5-氟嘧啶-2-氧基)哌啶-1-羧酸酯是制备强效脱氧胞苷激酶 (dCK) 抑制剂的关键中间体,提供了一种经济的替代合成方法 (Zhang 等人,2009).

诺西肽拮抗剂:已经开发了一种不对称合成方法来制备 1-叔丁基 3-甲基 (3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸酯,可用于合成诺西肽拮抗剂 (Jona 等人,2009).

小电导钙激活钾通道激活:化合物 4-(2-甲氧苯甲酰氧甲基)-哌啶-1-羧酸叔丁酯 (GW542573X) 激活小电导钙激活钾 (SK, KCa2) 通道,对治疗各种疾病具有意义 (Hougaard 等人,2009).

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-9(5-7-19)10-8-11(15)18-12(16)17-10/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWIHIPPDLQJIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201150264 |

Source

|

| Record name | 1,1-Dimethylethyl 4-(2,6-dichloro-4-pyrimidinyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439823-01-4 |

Source

|

| Record name | 1,1-Dimethylethyl 4-(2,6-dichloro-4-pyrimidinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2,6-dichloro-4-pyrimidinyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)

![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)

![tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B592197.png)